molecular formula C20H14FNOS B5705045 [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone

[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone

Katalognummer B5705045
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: FRZFVVGLEVDQQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, commonly known as AB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Wirkmechanismus

AB-FUBINACA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. When AB-FUBINACA binds to these receptors, it activates a signaling cascade that leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AB-FUBINACA are similar to those of other synthetic cannabinoids, such as JWH-018 and CP-47,497. These effects include altered perception, mood, and cognition, as well as cardiovascular and respiratory effects. AB-FUBINACA has also been shown to have a high binding affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.

Vorteile Und Einschränkungen Für Laborexperimente

AB-FUBINACA has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors, as well as its stability and solubility in various solvents. However, there are also several limitations to using AB-FUBINACA in lab experiments, such as its potential toxicity and the lack of standardization in its synthesis and purification.

Zukünftige Richtungen

There are several future directions for research on AB-FUBINACA, such as investigating its potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, as well as the potential risks associated with their use. Finally, there is a need for standardized methods for the synthesis and purification of AB-FUBINACA, as well as for the detection and quantification of synthetic cannabinoids in biological samples.

Synthesemethoden

AB-FUBINACA is synthesized through a multistep process that involves the reaction of 2-fluorobenzyl chloride with indole-3-carboxaldehyde to form 1-(2-fluorobenzyl)-1H-indole-3-carboxaldehyde. This intermediate is then reacted with 2-thiophenemethylamine to produce [1-(2-fluorobenzyl)-1H-indol-3-yl](2-thienyl)methanone, which is the final product. The purity and yield of AB-FUBINACA can be optimized through various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

AB-FUBINACA has been used in various scientific research studies to investigate the role of the endocannabinoid system in the human body. This compound is commonly used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples, such as urine and blood. AB-FUBINACA has also been used to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and epilepsy.

Eigenschaften

IUPAC Name

[1-[(2-fluorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNOS/c21-17-8-3-1-6-14(17)12-22-13-16(15-7-2-4-9-18(15)22)20(23)19-10-5-11-24-19/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZFVVGLEVDQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.